3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one
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Overview
Description
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one is an organic compound with the molecular formula C₁₇H₁₁NO₄. It is characterized by a furanone core substituted with a nitrobenzylidene and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with 5-phenylfuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(4-Aminobenzylidene)-5-phenylfuran-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its biological activities.
Mechanism of Action
The mechanism of action of 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. Additionally, the furanone core can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d6,5-d’]dipyrimidine-4,6(1H,3H)-dione: Similar in structure due to the presence of a nitrobenzylidene group.
5,5’-(4-Nitrobenzylidene)bis(2-thiobarbituric) acid: Contains a similar nitrobenzylidene moiety.
Uniqueness
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one is unique due to its specific combination of a furanone core with a nitrobenzylidene and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H |
InChI Key |
MRVJGNYLOFMNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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